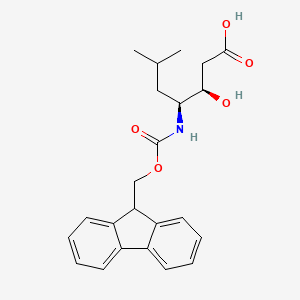
(Trimethyl)pentamethylcyclopentadienyltitanium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is an organometallic compound with the molecular formula C13H24Ti. It is known for its yellow crystalline appearance and is sensitive to light, air, and moisture . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienyltitanium(IV) are currently unknown Organometallic compounds can have diverse effects on biochemical pathways due to their complex structures and reactivity
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability
Méthodes De Préparation
The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) typically involves the reaction of pentamethylcyclopentadienyl anion with titanium tetrachloride, followed by the addition of trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The trimethyl groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a catalyst in various organic synthesis reactions.
Biology: It is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of advanced materials and coatings.
Comparaison Avec Des Composés Similaires
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) can be compared with other similar organometallic compounds, such as:
Trimethyl(methylcyclopentadienyl)platinum(IV): Used in microelectronics and catalysis.
Diethylaminotitanium trichloride: Utilized in thin film deposition and industrial chemistry.
The uniqueness of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) lies in its specific structure and reactivity, which make it particularly suitable for certain catalytic and synthetic applications.
Propriétés
Numéro CAS |
107333-47-1 |
|---|---|
Formule moléculaire |
C13H29Ti-5 |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |
Clé InChI |
DVHMCUKDWMNRGX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B6329639.png)








